(1H-Pyrazolo[4,3-B]pyridin-6-YL)boronic acid
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Overview
Description
(1H-Pyrazolo[4,3-B]pyridin-6-YL)boronic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The boronic acid functional group attached to the pyrazolopyridine core makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Pyrazolo[4,3-B]pyridin-6-YL)boronic acid typically involves the formation of the pyrazolopyridine core followed by the introduction of the boronic acid group. One common method starts with the preparation of the pyrazolopyridine scaffold through cyclization reactions involving hydrazines and pyridine derivatives. The boronic acid group is then introduced via palladium-catalyzed borylation reactions using bis(pinacolato)diboron as the boron source .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization and borylation steps to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(1H-Pyrazolo[4,3-B]pyridin-6-YL)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate in organic solvents.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Various substituted pyrazolopyridines depending on the coupling partner used.
Scientific Research Applications
(1H-Pyrazolo[4,3-B]pyridin-6-YL)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Medicine: Explored for its potential therapeutic properties, including antiviral and antibacterial activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of (1H-Pyrazolo[4,3-B]pyridin-6-YL)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and other biological applications. The pyrazolopyridine core can also interact with various receptors and enzymes, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-B]pyridine: Another member of the pyrazolopyridine family with similar structural features but different substitution patterns.
1H-Pyrrolo[2,3-B]pyridine: A related compound with a pyrrole ring instead of a pyrazole ring, leading to different chemical properties and applications.
Uniqueness
(1H-Pyrazolo[4,3-B]pyridin-6-YL)boronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and makes it particularly useful in cross-coupling reactions and enzyme inhibition studies. Its ability to form reversible covalent bonds with biological targets sets it apart from other pyrazolopyridine derivatives .
Properties
Molecular Formula |
C6H6BN3O2 |
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Molecular Weight |
162.94 g/mol |
IUPAC Name |
1H-pyrazolo[4,3-b]pyridin-6-ylboronic acid |
InChI |
InChI=1S/C6H6BN3O2/c11-7(12)4-1-5-6(8-2-4)3-9-10-5/h1-3,11-12H,(H,9,10) |
InChI Key |
HQOLDJWPOMXLKO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=NN2)N=C1)(O)O |
Origin of Product |
United States |
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